

How to account for Voxtalisib's effect on DNA-PK in experiments

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Compound of Interest

Compound Name: Voxtalisib

Cat. No.: B1684596

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Technical Support Center: Voxtalisib and DNA-PK

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the effects of **Voxtalisib** on DNA-dependent protein kinase (DNA-PK) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Voxtalisib** and what are its primary targets?

Voxtalisib (also known as XL765 or SAR245409) is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is an ATP-competitive inhibitor that shows potent activity against class I PI3K isoforms and mTOR complex 1 and 2 (mTORC1/2).[3][4]

Q2: How does **Voxtalisib** affect DNA-PK?

In addition to its primary targets, **Voxtalisib** is known to inhibit the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3][5] This is considered an "off-target" effect, but it is crucial to consider in experiments, especially those involving DNA damage and repair.

Q3: How can I confirm that **Voxtalisib** is inhibiting DNA-PK in my cell line?

Inhibition of DNA-PK by **Voxtalisisib** can be confirmed by observing a decrease in the autophosphorylation of DNA-PKcs at serine 2056 (p-DNA-PKcs S2056) via Western blot analysis.[6] Additionally, an increase in DNA double-strand breaks, which can be quantified by measuring γH2AX foci through immunofluorescence, can indicate impaired DNA repair due to DNA-PK inhibition.

Q4: What is the optimal concentration of **Voxtalisisib** to inhibit DNA-PK?

The IC₅₀ of **Voxtalisisib** for DNA-PK is approximately 150 nM in cell-free assays.[3][7][8] However, the optimal concentration for cell-based assays will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for DNA-PK inhibition in your specific model, while also considering the IC₅₀ values for its primary PI3K and mTOR targets to understand the potential for overlapping effects.

Q5: What are the best controls to use in my experiments with **Voxtalisisib**?

To properly account for **Voxtalisisib**'s effects, several controls are recommended:

- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve **Voxtalisisib** (e.g., DMSO).
- Positive Control for DNA-PK inhibition: A more selective DNA-PK inhibitor, such as NU7441, can be used to compare the effects specifically attributed to DNA-PK inhibition.[9]
- PI3K/mTOR-specific inhibitors: Using inhibitors that only target PI3K (e.g., Alpelisib) or mTOR (e.g., Rapamycin) can help differentiate the effects of **Voxtalisisib** on these pathways from its effects on DNA-PK.
- DNA-PKcs deficient or knockdown cells: If available, using cell lines that lack or have reduced levels of DNA-PKcs can help isolate the on-target effects of **Voxtalisisib** on PI3K/mTOR.

Troubleshooting Guides

Issue	Possible Cause(s)	Recommended Solution(s)
No significant inhibition of DNA-PKcs phosphorylation (p-S2056) is observed after Voxtalisib treatment.	<ul style="list-style-type: none">- Insufficient Voxtalisib concentration.- Low basal DNA-PK activity in the cell line.- Technical issues with the Western blot.	<ul style="list-style-type: none">- Perform a dose-response experiment to determine the optimal Voxtalisib concentration.- Induce DNA double-strand breaks (e.g., with ionizing radiation or etoposide) to activate DNA-PK.- Optimize your Western blot protocol, ensuring the use of a validated phospho-specific antibody and appropriate controls.
Unexpected changes in downstream PI3K/mTOR signaling (e.g., p-AKT, p-S6) are observed.	<ul style="list-style-type: none">- Voxtalisib is a dual PI3K/mTOR inhibitor, so these changes are expected.- Crosstalk between the DNA-PK and PI3K/mTOR pathways.	<ul style="list-style-type: none">- Carefully interpret the data in the context of Voxtalisib's known dual-inhibitory function.- Use more specific inhibitors for PI3K and mTOR as controls to dissect the signaling pathways.
Difficulty in distinguishing between the effects of DNA-PK inhibition and PI3K/mTOR inhibition.	<ul style="list-style-type: none">- Overlapping functions of these pathways in cellular processes like proliferation and survival.	<ul style="list-style-type: none">- Use a combination of specific inhibitors as controls.- Employ genetic approaches, such as siRNA-mediated knockdown of DNA-PKcs, to isolate its role.- Analyze downstream markers specific to each pathway (e.g., γH2AX for DNA damage, p-S6 for mTOR activity).
High background in γ H2AX immunofluorescence staining.	<ul style="list-style-type: none">- Non-specific antibody binding.- Issues with cell fixation or permeabilization.	<ul style="list-style-type: none">- Optimize antibody concentrations and blocking steps.- Titrate the primary and secondary antibodies.- Ensure proper fixation and

permeabilization protocols are followed.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **Voxtalisib** (IC50 values)

Target	IC50 (nM)	Reference(s)
PI3K Isoforms		
p110α	39	[3][7]
p110β	113	[3][7]
p110γ	9	[3][7]
p110δ	43	[3][7]
mTOR		
mTOR	157	[3][7]
mTORC1	160	[3][7]
mTORC2	910	[3][7]
DNA-PK		
DNA-PK	150	[3][7][8]

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

Materials:

- Recombinant human DNA-PK enzyme
- DNA-PK substrate peptide

- **Voxtalisib**
- ATP
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

- Prepare a serial dilution of **Voxtalisib** in kinase buffer.
- In a 384-well plate, add 1 μl of each **Voxtalisib** dilution or vehicle (DMSO).
- Add 2 μl of DNA-PK enzyme to each well.
- Add 2 μl of a substrate/ATP mix to initiate the reaction.
- Incubate at room temperature for 60 minutes.
- Add 5 μl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
- Add 10 μl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.

Western Blot for Phospho-DNA-PKcs (Ser2056)

Materials:

- Cell culture reagents
- **Voxtalisib**
- DNA damage-inducing agent (e.g., etoposide or ionizing radiation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells and allow them to adhere overnight.
- Pre-treat cells with **Voxtalisib** at the desired concentration for 1-2 hours.
- Induce DNA damage (e.g., treat with etoposide for 1 hour or irradiate and allow to recover for 30 minutes).
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Determine protein concentration using a BCA or Bradford assay.
- Separate 20-40 μ g of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-DNA-PKcs (Ser2056) antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total DNA-PKcs and the loading control.

Immunofluorescence for γ H2AX Foci

Materials:

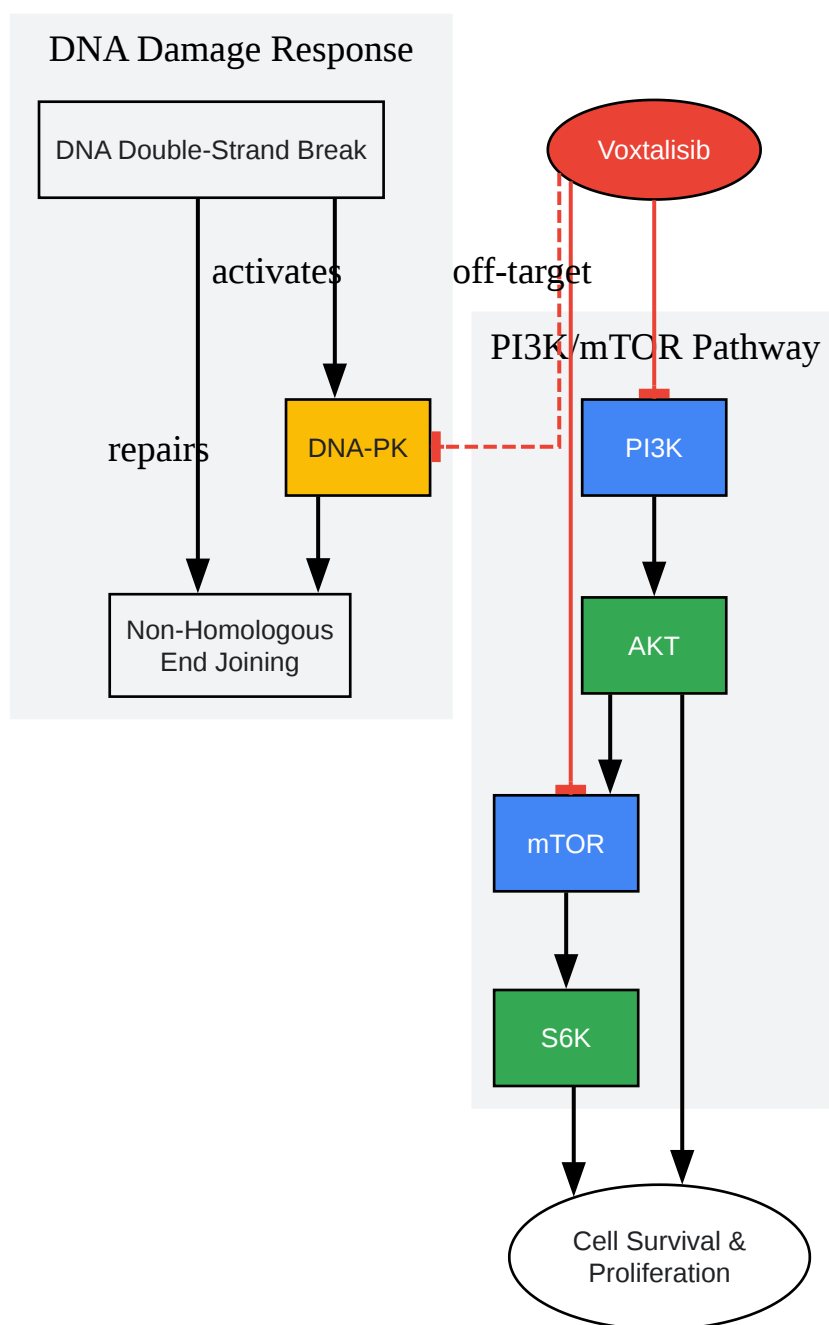
- Cells grown on coverslips
- **Voxtalisisib**
- DNA damage-inducing agent
- 4% paraformaldehyde (PFA) for fixation
- 0.3% Triton X-100 for permeabilization
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti- γ H2AX
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium

Procedure:

- Seed cells on coverslips in a multi-well plate.
- Treat cells with **Voxtalisisib** and induce DNA damage as described for the Western blot.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block with 5% BSA in PBS for 1 hour.
- Incubate with the anti- γ H2AX primary antibody overnight at 4°C.
- Wash three times with PBS.

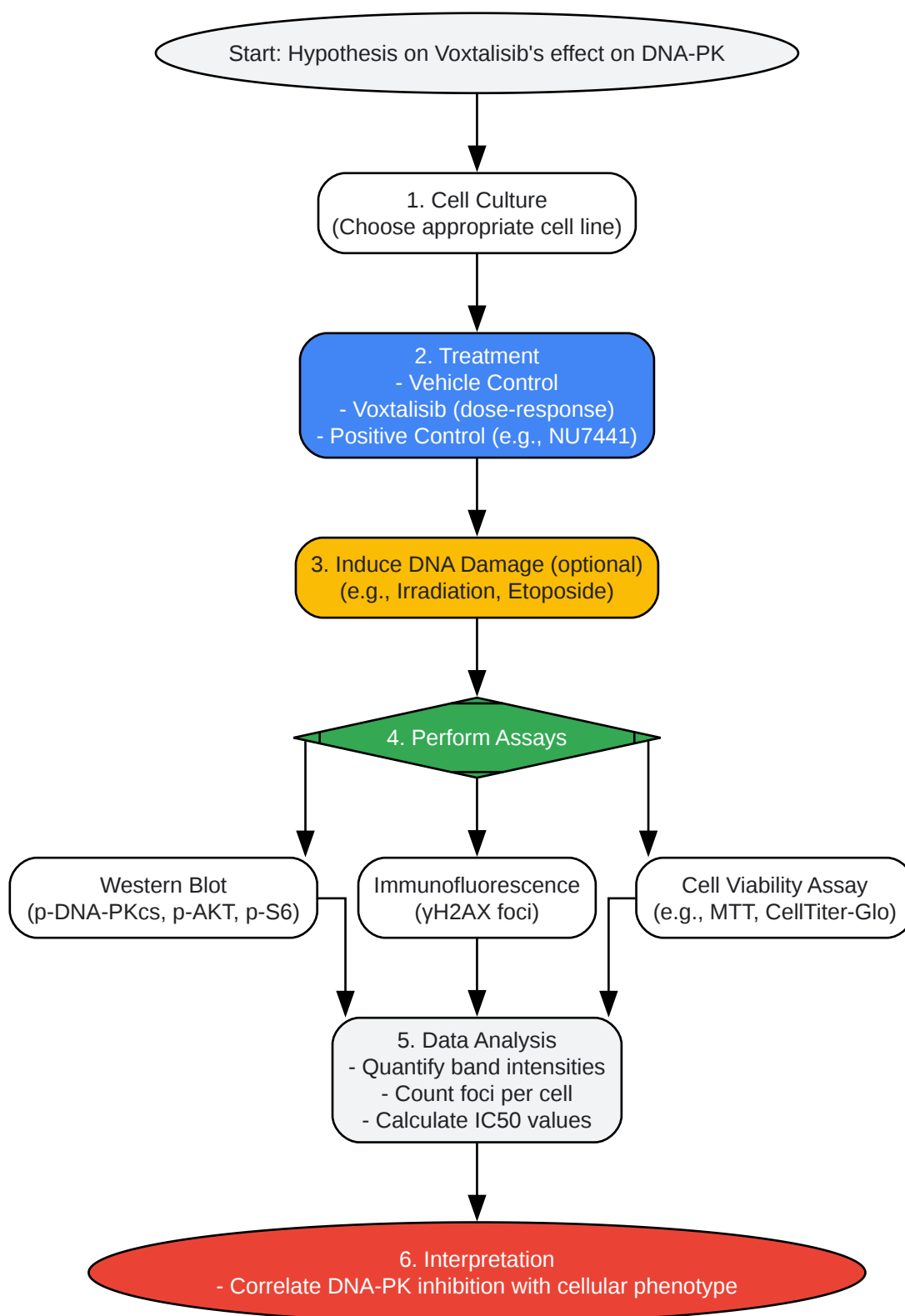
- Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Mount the coverslips on microscope slides.
- Visualize and quantify the foci using a fluorescence microscope and image analysis software (e.g., ImageJ/Fiji).[\[3\]](#)[\[4\]](#)[\[10\]](#)

Visualizations



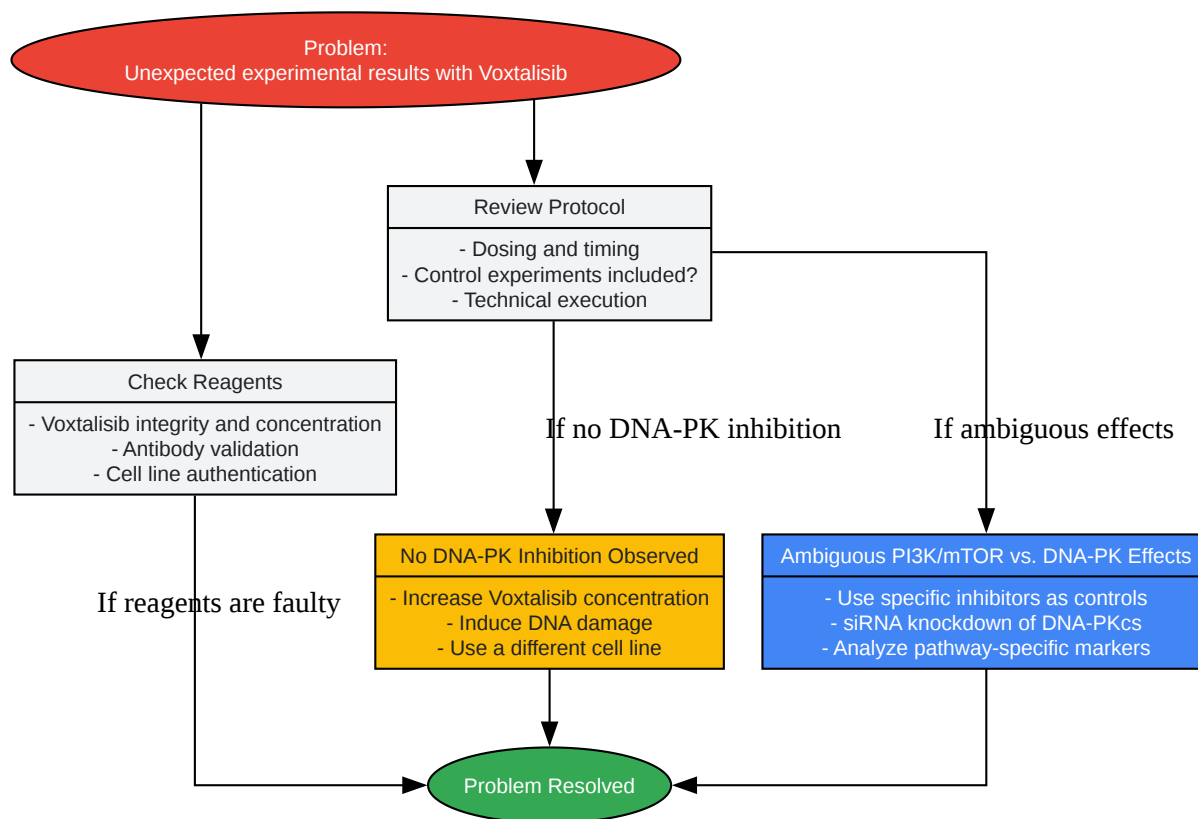
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Caption: **Voxtalisib**'s dual inhibition of PI3K/mTOR and its off-target effect on DNA-PK.



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Caption: A typical experimental workflow to assess **Voxtalisib**'s effect on DNA-PK.



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Caption: A troubleshooting workflow for common issues in **Voxtalisisib** experiments.

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